molecular formula C14H17N3O3 B8433067 Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate

Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B8433067
M. Wt: 275.30 g/mol
InChI Key: VLGGDEVMCXSOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core. The morpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the ester group.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-methyl-6-morpholino-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-morpholinyl)-5-pyrimidinol hydrochloride
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

Methyl 2-methyl-5-(4-morpholinyl)-1H-benzimidazole-7-carboxylate is unique due to its specific combination of a benzimidazole core and a morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-methyl-6-morpholin-4-yl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-9-15-12-8-10(17-3-5-20-6-4-17)7-11(13(12)16-9)14(18)19-2/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

VLGGDEVMCXSOHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)N3CCOCC3)C(=O)OC

Origin of Product

United States

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